2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenoxy group in this compound may enhance its pharmacological properties, making it a potential candidate for various scientific research applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound may serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects against various diseases, including cancer and infectious diseases.
Industry: The compound can be utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 4-fluorophenol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Used as an impurity in the synthesis of antihistamines.
2-(2-(pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate: Utilized in analytical methods for bile acid determination.
Uniqueness
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide stands out due to the presence of the fluorophenoxy group, which may enhance its pharmacological properties and binding affinity to molecular targets. This makes it a unique candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-13-5-7-14(8-6-13)23-10-9-19-17(22)11-21-12-20-15-3-1-2-4-16(15)21/h1-8,12H,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXULAARXKBYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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